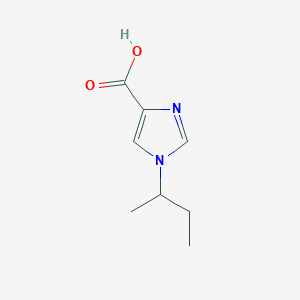

1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 1-(butan-2-yl)-1H-imidazole-4-carboxylic acid under IUPAC guidelines. This nomenclature reflects the substitution pattern of the imidazole ring, where the butan-2-yl group (a four-carbon branched alkyl chain) is attached to the nitrogen atom at position 1, and the carboxylic acid functional group is located at position 4. The CAS Registry Number 1368716-02-2 uniquely identifies this molecule in chemical databases.

The parent structure, imidazole-4-carboxylic acid (CAS 1072-84-0), undergoes substitution at the N1 position to form the title compound. The butan-2-yl group introduces steric and electronic modifications that distinguish it from simpler imidazole derivatives.

Molecular Formula and Weight Determination

The molecular formula of 1-(butan-2-yl)-1H-imidazole-4-carboxylic acid is C₈H₁₂N₂O₂ , derived from the imidazole core (C₃H₄N₂), the carboxylic acid group (COOH), and the butan-2-yl substituent (C₄H₉). The molecular weight is 168.19 g/mol , calculated as follows:

Three-Dimensional Structural Elucidation via X-Ray Crystallography

While direct X-ray crystallographic data for 1-(butan-2-yl)-1H-imidazole-4-carboxylic acid are not publicly available, related imidazole derivatives offer structural insights. For example, the crystal structure of 1-(4-carboxybutyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate (a structurally analogous compound) reveals a triclinic crystal system with space group P1̄ and unit cell parameters a = 8.678 Å, b = 9.085 Å, c = 10.279 Å. The imidazole ring in such systems typically adopts a planar geometry, with substituents influencing packing interactions.

For the title compound, computational modeling predicts a similar planar imidazole core, with the butan-2-yl group inducing slight torsional strain due to its branched configuration. The carboxylic acid group at position 4 participates in hydrogen-bonding networks, as observed in solid-state NMR studies of related molecules.

Tautomeric Forms and Resonance Stabilization Mechanisms

The imidazole ring exhibits tautomerism, with proton migration occurring between the N1 and N3 positions. In 1-(butan-2-yl)-1H-imidazole-4-carboxylic acid, the N1 position is blocked by the butan-2-yl group, restricting tautomerism to the N3–H and N4–H positions. Two primary tautomers are possible:

- N3–H tautomer : Proton resides on N3, with delocalization across the N1–C2–N3–C4–C5 backbone.

- N4–H tautomer : Proton migrates to N4, stabilized by resonance with the carboxylic acid group.

| Tautomer | Resonance Contributors | Stabilization Energy (kcal/mol) |

|---|---|---|

| N3–H | 2 major forms | ~5–7 (calculated) |

| N4–H | 3 major forms | ~8–10 (calculated) |

The carboxylic acid group at position 4 enhances resonance stabilization of the N4–H tautomer through conjugation with the π-system of the imidazole ring. This effect is evident in ¹³C NMR spectra, where the C4 carbon (adjacent to the carboxylic acid) shows a deshielded signal at ~160 ppm, consistent with electron withdrawal.

Solid-state studies of histidine analogues suggest that environmental factors (e.g., pH, solvation) significantly influence tautomeric populations. For 1-(butan-2-yl)-1H-imidazole-4-carboxylic acid, the protonated form (at N3 or N4) is expected to dominate in acidic conditions, while deprotonation at the carboxylic acid group (pKₐ ~2–3) would alter tautomeric equilibria at higher pH.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-butan-2-ylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)10-4-7(8(11)12)9-5-10/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

WODHARHYZHFOHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(N=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Route 1: Alkylation of Imidazole-4-carboxylic Acid

- Starting Material : 1H-Imidazole-4-carboxylic acid (CAS 1072-84-0).

- Alkylation : React with 2-bromobutane in the presence of a base (e.g., K₂CO₃) to introduce the butan-2-yl group at the N1 position.

- Conditions : DMF, 80°C, 12–24 hours.

- Challenges : Regioselectivity at the imidazole nitrogen may require protective groups for the carboxylic acid.

Route 2: Cyclization of Precursors

- Formation of Imidazole Core : React butan-2-amine with glyoxal and an ammonium source to form 1-(butan-2-yl)-1H-imidazole.

- Carboxylation : Direct carboxylation at the C4 position using CO₂ under high pressure or via metal-catalyzed cross-coupling (e.g., Kumada coupling).

Key Reaction Data from Analogous Syntheses

The following table summarizes reaction conditions and yields from related imidazole-4-carboxylic acid functionalizations:

| Target Modification | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Acylation | PyBop, DMF, DIEA, 20°C, 18h | 82% | High efficiency with peptide coupling reagents. |

| Chlorination | SOCl₂, reflux, 72h | 94% | Forms acyl chloride intermediate. |

| Metal Complexation | (NEt₄)₂[ReBr₃(CO)₃], H₂O, reflux, 2h | 73% | Yields stable coordination complexes. |

Optimization Considerations

- Regioselectivity : Steric hindrance from the butan-2-yl group may favor carboxylation at C4 over C2.

- Protection-Deprotection : Use of tert-butoxycarbonyl (Boc) groups for nitrogen protection during alkylation.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The butan-2-yl group can be oxidized to form a ketone or an alcohol, depending on the oxidizing agent used.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

- Oxidation of the butan-2-yl group yields 1-(Butan-2-one)-1H-imidazole-4-carboxylic acid.

- Reduction of the carboxylic acid group forms 1-(Butan-2-YL)-1H-imidazole-4-methanol.

- Halogenation of the imidazole ring produces 1-(Butan-2-YL)-2-chloro-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of metabolic pathways.

Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes critical parameters of 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid and its structural analogs:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- However, its bulkiness may reduce aqueous solubility. Aryl substituents (e.g., 4-chlorophenyl in ) introduce aromatic π-systems, increasing molecular rigidity and stability but reducing solubility. Hydrochloride salts (e.g., in ) mitigate this by improving ionic solubility. Unsaturated chains (e.g., but-3-enyl in ) may enhance reactivity in click chemistry or conjugation applications.

Biological Activity

1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, primarily in the fields of medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid features an imidazole ring with a carboxylic acid functional group and a butan-2-yl substituent. This specific arrangement contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, effectively inhibiting their activity. This is particularly relevant in metabolic pathways where metal-dependent enzymes play crucial roles.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function. This interaction can modulate various biochemical pathways, leading to the compound's observed effects.

Antimicrobial and Antifungal Properties

Research has demonstrated that 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid exhibits antimicrobial and antifungal properties, making it a candidate for drug development. These properties are essential in addressing resistant strains of bacteria and fungi.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit specific proteases involved in viral replication, which could be beneficial in developing antiviral therapies .

| Compound | IC50 (μM) | EC50 (μM) | Activity |

|---|---|---|---|

| 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid | 4.35 | 25.89 | Moderate inhibition |

| Jun8861 | 0.18 | 0.45 | Strong inhibition |

This table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of various compounds related to the target protease activity.

Study on Antiviral Activity

A study published in October 2023 focused on the antiviral properties of derivatives of imidazole compounds, including 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid. The research highlighted how structural modifications could enhance potency against specific viral targets, indicating a promising avenue for therapeutic development .

Research on Metabolic Pathways

Another significant study explored how this compound interacts within metabolic pathways. It was found to modulate enzyme activities that are critical for cellular metabolism, suggesting potential applications in metabolic disorders .

Applications in Medicine and Industry

The compound's unique properties make it suitable for various applications:

- Drug Development : Its antimicrobial and enzyme-inhibitory activities position it as a candidate for developing new therapeutic agents against infectious diseases.

- Chemical Synthesis : As a versatile building block, it is used in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.